2-Methyl-3-nitrobenzyl cyanide

Pharmaceutical Intermediates Parkinson's Disease Dopamine Agonist Synthesis

Sourcing the correct regioisomer for Ropinirole synthesis is critical-generic nitrobenzyl cyanides (e.g., CAS 621-50-1, 555-21-5) lack the essential ortho-methyl group and cannot substitute. 2-Methyl-3-nitrobenzyl cyanide (CAS 23876-14-4) is the validated intermediate for constructing the indolone core of this dopamine D2/D3 agonist. • Non-interchangeable ortho-methyl, meta-nitro substitution pattern required for API identity and indolone cyclization. • Also supplied as Ropinirole Impurity 21 for ANDA method validation, AMV, and QC release testing. • Defined melting point (85-87 °C) enables batch-to-batch identity verification.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 23876-14-4
Cat. No. B1282817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitrobenzyl cyanide
CAS23876-14-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])CC#N
InChIInChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3
InChIKeyCFNZYZHZLNOYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitrobenzyl Cyanide: Key Pharmaceutical Intermediate


2-Methyl-3-nitrobenzyl cyanide (CAS 23876-14-4) is an aromatic nitrile characterized by a methyl group at the ortho position and a nitro group at the meta position relative to the cyanomethyl side chain [1]. This compound, with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, is a solid at room temperature with a reported melting point range of 85-87 °C . It is primarily utilized as a key intermediate in organic synthesis, most notably in the preparation of the non-ergoline dopamine agonist Ropinirole, a medication used for Parkinson's disease and Restless Legs Syndrome [1]. Its unique substitution pattern distinguishes it from other nitrobenzyl cyanides, conferring specific reactivity and synthetic utility [2].

2-Methyl-3-nitrobenzyl Cyanide: Why It's Irreplaceable


The substitution pattern of 2-Methyl-3-nitrobenzyl cyanide (ortho-methyl, meta-nitro) is critical for its intended synthetic pathways and biological target engagement. Closely related analogs, such as 3-nitrobenzyl cyanide (CAS 621-50-1) or 4-nitrobenzyl cyanide (CAS 555-21-5), lack the ortho-methyl group, which drastically alters their steric and electronic properties, leading to different reactivity and final product profiles [1]. Similarly, regioisomers like 2-Methyl-5-nitrobenzyl cyanide (CAS 939-83-3) place the nitro group para to the cyanomethyl chain, which would result in a fundamentally different intermediate and a divergent synthetic route . Even the closely related 2-Methyl-3-nitrobenzonitrile (CAS 71516-35-3), which lacks the methylene spacer between the ring and the nitrile group, has a different crystal packing arrangement and distinct physicochemical properties [2]. Therefore, generic substitution is not feasible when the specific ortho-methyl, meta-nitro geometry is a prerequisite for the desired chemical transformation or pharmaceutical activity, as demonstrated in the synthesis of Ropinirole [3].

2-Methyl-3-nitrobenzyl Cyanide: Comparative Evidence for Selection


Specificity for Ropinirole Synthesis

2-Methyl-3-nitrobenzyl cyanide is a structurally essential intermediate in the multi-step synthesis of the dopamine agonist Ropinirole. The ortho-methyl group is critical for the eventual formation of the indolone core [1]. In contrast, other nitrobenzyl cyanide regioisomers, such as 3-nitrobenzyl cyanide (CAS 621-50-1) or 4-nitrobenzyl cyanide (CAS 555-21-5), lack this methyl group and cannot be used to construct the Ropinirole pharmacophore via the same established synthetic route [2].

Pharmaceutical Intermediates Parkinson's Disease Dopamine Agonist Synthesis

Synthetic Process Yield Benchmark

A published synthesis of 2-Methyl-3-nitrobenzyl cyanide from o-xylene via a six-step sequence (nitration, oxidation, hydrolysis, reduction, chlorination, and cyanation) provides a benchmark for its production. The final step, involving the reaction of 2-methyl-3-nitrobenzyl chloride with sodium cyanide, yielded the target compound with a 47.3% yield after recrystallization, resulting in a product with a melting point of 80–81 °C [1]. This yield is specific to this particular regioisomer and the described process. While yields for synthesizing other regioisomers like 3-nitrobenzyl cyanide (via nitration of benzyl cyanide) can be higher (e.g., 70-75 g yield from a specific procedure), the resulting product is structurally different and unsuitable for Ropinirole synthesis [2].

Process Chemistry Synthetic Yield Pharmaceutical Manufacturing

Catalytic Hydrogenation to Amine

The reduction of the nitro group in 2-Methyl-3-nitrobenzyl cyanide to an amine is a key transformation in downstream synthetic applications. A patent procedure (US05952362) details the hydrogenation of (2-Methyl-3-nitro-phenyl)-acetonitrile (16.6 g) using 10% Pd/C (0.83 g) under 50 psi H₂ in ethyl acetate (400 mL) for 4 hours [1]. This reaction produced (3-amino-2-methyl-phenyl)-acetonitrile in an 80.6% yield (11.1 g) after purification by flash chromatography [1]. This specific reduction yield and the defined conditions are not directly transferable to other regioisomers, as the steric and electronic environment of the nitro group (influenced by the ortho-methyl group) will affect the reaction kinetics and catalyst performance.

Catalytic Hydrogenation Functional Group Interconversion Process Chemistry

Physical Properties and Safety Profile

2-Methyl-3-nitrobenzyl cyanide is a solid with a reported melting point of 85-87 °C . This is significantly higher than the melting points of its unsubstituted analogs, 3-nitrobenzyl cyanide (60-62 °C) [1] and 4-nitrobenzyl cyanide (114-117 °C) . The presence of the ortho-methyl group introduces steric hindrance that disrupts crystal packing, resulting in a melting point that falls between the meta and para isomers. The compound also has a defined hazard profile, classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Physicochemical Properties Safety Data Quality Control

2-Methyl-3-nitrobenzyl Cyanide: Key Applications


Ropinirole and Dopamine Agonist Intermediate

The primary industrial application for 2-Methyl-3-nitrobenzyl cyanide is as a crucial intermediate in the multi-step synthesis of Ropinirole, a dopamine D2/D3 receptor agonist used to treat Parkinson's disease and Restless Legs Syndrome [1]. The ortho-methyl group on the aromatic ring is essential for the construction of the indolone core of the API. This specific regioisomer is not interchangeable with other nitrobenzyl cyanides, as confirmed by the established synthetic route [2]. Procurement of this compound is therefore driven by the specific need to manufacture Ropinirole or its structural analogs, where the precise substitution pattern is a non-negotiable requirement for the final product's identity and activity.

Benzimidazole and Heterocycle Synthesis

The compound serves as a versatile building block in academic and industrial research for the synthesis of complex heterocycles. The presence of both the nitro group and the cyanomethyl group provides two distinct functional handles for sequential transformations [1]. For instance, the reduction of the nitro group to an amine (as demonstrated in Section 3 with an 80.6% yield) [3] opens pathways to benzimidazole derivatives, which are privileged scaffolds in medicinal chemistry. This application leverages the compound's defined reduction behavior and the specific spatial arrangement of its substituents, which influences the regioselectivity of subsequent cyclization reactions.

Reference Standard for Analytical Methods

Given its role as an intermediate in the synthesis of Ropinirole, 2-Methyl-3-nitrobenzyl cyanide is a known impurity (Ropinirole Impurity 21) in the final API [1]. Therefore, a high-purity source of this compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Ropinirole [1]. Its distinct melting point (85-87 °C) [2] and defined hazard profile are critical parameters for its proper handling and use as a reference material in a regulated pharmaceutical environment.

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